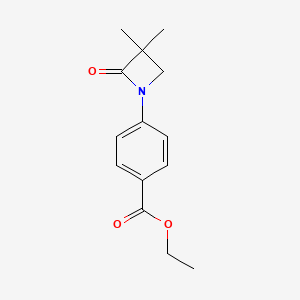
3,3,3-三氟-2-羟基丙烷-1-腈
描述
3,3,3-Trifluoro-2-hydroxypropanoic acid is a chemical compound with the empirical formula C₃H₃F₃O₃ and a molecular weight of 144.05 g/mol . It is a colorless solid and belongs to the class of organic compounds known as carboxylic acids . The compound contains three fluorine atoms, a hydroxyl group, and a carboxylic acid functional group.
科学研究应用
合成和化学反应
- 3,3,3-三氟-2-羟基丙烷-1-腈参与了从1-苄基氨基-1-甲硫基-2-硝基乙烯开始合成具有异恶唑啉环的各种二氮二氢芴衍生物。该合成突出了腈氧化物在形成新的杂环化合物中的反应性 (Soro 等人,2006)。
- 它还参与了对醛、酮和 α,β-不饱和羰基化合物的羟醛缩合和迈克尔加成,证明了其在形成 CF3-取代的氨基乙醇和其他复杂有机化合物方面的多功能性 (Beck 和 Seebach,1991)。
络合和质子性质
- 该化合物用于合成衍生物,如 3,3,3-三氟-N'-(3-三氟甲基苯基)-1,2-丙二胺。研究了这些衍生物的质子平衡和与过渡金属的络合性质,这对于开发新的金属-配体相互作用和金属配合物至关重要 (Korotaev 等人,2005)。
生物转化研究
- 该化合物在生物转化研究中发挥作用,例如在兔中代谢 2,3,3,3-四氟丙烯,帮助了解氟化合物的代谢途径和生物转化 (Schuster 等人,2010)。
材料科学和催化
- 化合物中的三氟部分在材料科学中很重要,例如在 Eu3+ 掺杂溶胶-凝胶二氧化硅玻璃的研究中。在这里,该化合物参与了解氟化对材料的影响,这对于开发具有特定光学性质的新材料非常重要 (Stone 等人,1997)。
药物合成
- 它用于对映选择性合成,例如制备 3,3,3-三氟-2-羟基-2-甲基丙酸的两个对映异构体,这在制药工业中对于生产具有特定生物活性的手性化合物非常重要 (Fuhshuku 等人,2014)。
作用机制
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-propionitrile is a novel amidase (Bp-Ami) from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The compound interacts with its target, the amidase, by undergoing hydrolysis of its C–N bonds to produce the corresponding carboxylic acids and ammonia . This process is catalyzed by the amidase, which is significantly activated in the presence of 1 mM Co2+ .
Biochemical Pathways
The biochemical pathway primarily affected by 3,3,3-Trifluoro-2-hydroxy-propionitrile is the hydrolysis of amides. This process is facilitated by the amidase, which belongs to the acetamidase/formamidase (FmdA_AmdA) family . The hydrolysis results in the production of carboxylic acids and ammonia .
Pharmacokinetics
The pharmacokinetics of 3,3,3-Trifluoro-2-hydroxy-propionitrile are influenced by the amidase’s properties. The enzyme exhibits extreme thermostability with a half-life of 47.93 h at 80 °C , which may impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .
Action Environment
The action of 3,3,3-Trifluoro-2-hydroxy-propionitrile is influenced by environmental factors such as temperature and the presence of Co2+ ions . The amidase’s activity is significantly increased in the presence of 1 mM Co2+ , and the enzyme exhibits extreme thermostability, even at high temperatures .
生化分析
Biochemical Properties
3,3,3-Trifluoro-2-hydroxy-propionitrile plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks for pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. The enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 has been shown to efficiently catalyze the conversion of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This interaction highlights the compound’s potential in enantioselective synthesis.
Cellular Effects
3,3,3-Trifluoro-2-hydroxy-propionitrile influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with amidases can lead to changes in the levels of specific metabolites, thereby influencing metabolic flux and cellular function. Additionally, its role in the synthesis of chiral building blocks can impact the production of pharmaceuticals that modulate cellular activities .
Molecular Mechanism
The molecular mechanism of 3,3,3-Trifluoro-2-hydroxy-propionitrile involves its interaction with specific enzymes and proteins. The compound binds to the active site of amidases, facilitating the hydrolysis of amides. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of carboxylic acids. The presence of fluorine atoms in the compound enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoro-2-hydroxy-propionitrile can change over time. The compound exhibits stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored. Studies have shown that the enzyme Bp-Ami retains its activity over extended periods, indicating the compound’s potential for long-term applications in biochemical synthesis .
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoro-2-hydroxy-propionitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved synthesis of chiral building blocks. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
3,3,3-Trifluoro-2-hydroxy-propionitrile is involved in several metabolic pathways, primarily through its interaction with amidases. The compound is converted to carboxylic acids and ammonia, which are further metabolized by cellular enzymes. This conversion process influences metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3,3-Trifluoro-2-hydroxy-propionitrile is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
属性
IUPAC Name |
3,3,3-trifluoro-2-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)2(8)1-7/h2,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHLFRBYBGRKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)
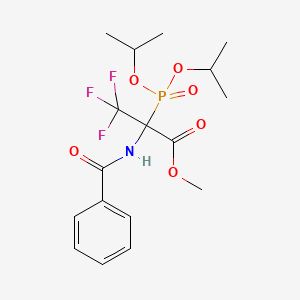
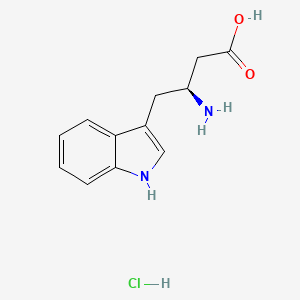
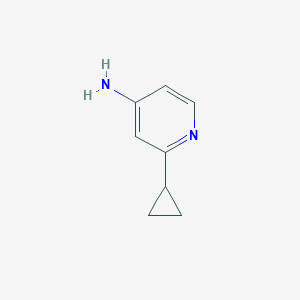
![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)
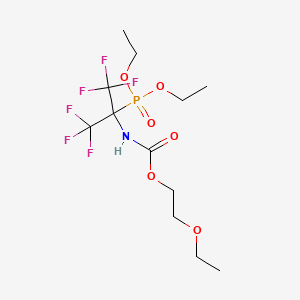
![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)

